7-Bromo-2,5-dichloroquinazoline
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-2,5-dichloroquinazoline can be achieved through various methods. One common approach involves the Aza-reaction , where aniline and ethyl glyoxalate are used as substrates . Other methods include Microwave-assisted reactions , Metal-mediated reactions , Ultrasound-promoted reactions , and Phase-transfer catalysis reactions . These methods offer different advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
7-Bromo-2,5-dichloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, resulting in different quinazoline derivatives.
Cyclization Reactions: These reactions can form fused ring systems, enhancing the compound’s biological activity.
Scientific Research Applications
7-Bromo-2,5-dichloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dichloroquinazoline involves its interaction with various molecular targets. It can inhibit enzymes and interfere with protein-protein interactions, leading to its biological effects . The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparison with Similar Compounds
7-Bromo-2,5-dichloroquinazoline can be compared with other quinazoline derivatives such as:
Erdafitinib: A quinoxaline derivative used in cancer treatment.
Prazosin: A quinazoline derivative used to treat hypertension.
Gefitinib: Another quinazoline derivative used in cancer therapy.
These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and applications.
Properties
Molecular Formula |
C8H3BrCl2N2 |
---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
7-bromo-2,5-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H |
InChI Key |
VIDRMLMPJNKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br |
Origin of Product |
United States |
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